BenchChemオンラインストアへようこそ!

CCT239065

BRAF V600E Kinase Selectivity Cancer

CCT239065 is not a generic BRAF inhibitor. Its type II DFG-out binding ensures >6-fold selectivity for V600E over wild-type BRAF and >50-fold over VEGFR2/KDR, eliminating the paradoxical MAPK activation seen with type I inhibitors like vemurafenib. With F=71% oral bioavailability and a 6.8 h half-life, once-daily dosing sustains plasma levels >100× above GI50 for 18+ hours, guaranteeing robust, reproducible in vivo target engagement. For pharmacokinetic, pharmacodynamic, and resistance mechanism studies, substitution with generic RAF inhibitors introduces unacceptable experimental variables.

Molecular Formula C29H29N7O3S
Molecular Weight 555.657
CAS No. 1163719-51-4
Cat. No. B582679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT239065
CAS1163719-51-4
SynonymsN-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea; 
Molecular FormulaC29H29N7O3S
Molecular Weight555.657
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC
InChIInChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38)
InChIKeyYTDHTKGXXMJUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCT239065 (1163719-51-4): A Type II Pyridopyrazinone V600EBRAF Inhibitor with Validated Oral Bioavailability


CCT239065 (also designated 1t) is a small-molecule pyridopyrazinone that acts as a potent, selective, and orally bioavailable inhibitor of the mutant protein kinase V600EBRAF. It binds to the inactive (DFG-out) conformation of the kinase and inhibits downstream ERK signaling, thereby blocking DNA synthesis and proliferation in V600EBRAF-driven cancer cells [1]. The compound exhibits a molecular weight of 555.65 g/mol (C29H29N7O3S) and has been characterized in vitro and in vivo for its pharmacological properties .

Why BRAF V600E Inhibitors Are Not Interchangeable: The Case for CCT239065


Despite sharing a common primary target, V600EBRAF inhibitors exhibit profound differences in binding mode (Type I vs. Type II), selectivity profiles, and pharmacokinetic properties that preclude simple interchange. Early pan-kinase inhibitors like sorafenib suffer from poor cellular selectivity, while first-generation Type I inhibitors (e.g., SB590885, vemurafenib) can display suboptimal pharmacokinetics or narrower selectivity windows [1]. CCT239065, as a Type II inhibitor, occupies the inactive kinase conformation and demonstrates a distinct combination of oral bioavailability, metabolic stability, and a balanced selectivity profile that is not replicated by other in-class agents .

CCT239065 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Potency and Selectivity Profile of CCT239065 Relative to Sorafenib and Vemurafenib

CCT239065 inhibits V600EBRAF with an IC50 of 13 nM, which is comparable to vemurafenib (IC50 ~31 nM) but significantly more potent than sorafenib in cellular assays (2-5 μM). Unlike sorafenib, which exhibits a ~100-fold decrease in cellular potency relative to its enzymatic IC50, CCT239065 maintains high cellular activity (ERK1/2 phosphorylation IC50 = 5 nM in WM266.4 cells) [1]. Furthermore, CCT239065 demonstrates >6-fold selectivity over wild-type BRAF (IC50 81 nM) and >50-fold selectivity over VEGFR2/KDR, a critical anti-angiogenic off-target . In comparison, vemurafenib shows only ~3.3-fold selectivity over wild-type BRAF (IC50 100 nM) .

BRAF V600E Kinase Selectivity Cancer

Oral Bioavailability and Pharmacokinetic Superiority of CCT239065 Over SB590885 and Vemurafenib

CCT239065 exhibits excellent oral bioavailability (F = 71%) in mice, with a low plasma clearance of 0.4 mL/hour and a terminal half-life of 6.8 hours [1]. In contrast, the Type I inhibitor SB590885 was described as having 'poor pharmacokinetic/pharmacodynamic characteristics' that limited its development [2]. While vemurafenib has a reported human oral bioavailability of approximately 64% [3], CCT239065's 71% in preclinical models suggests a favorable absorption profile. Crucially, a single oral dose of 10 mg/kg CCT239065 maintains plasma concentrations above 19 μM for at least 18 hours—levels that exceed the average GI50 for BRAF mutant cancer cell lines by over 100-fold [4].

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Type II Binding Mode Distinguishes CCT239065 from Type I BRAF Inhibitors

CCT239065 is a Type II kinase inhibitor that binds to the inactive DFG-out conformation of BRAF, whereas vemurafenib (PLX4032), dabrafenib, and SB590885 are Type I inhibitors that occupy the active DFG-in conformation [1]. Docking studies confirm that CCT239065 forms hydrogen bonds with Cys532 in the hinge region and additional interactions with the DFG motif (Asp594) and the BPI pocket, which are characteristic of Type II binding [2]. Type II inhibitors generally exhibit slower off-rates and may achieve greater selectivity due to the unique conformation of the inactive state [3]. This binding mode is a key differentiator for researchers seeking to probe the inactive kinase conformation or to avoid paradoxical pathway activation seen with some Type I inhibitors in wild-type BRAF cells [4].

Binding Mode Kinase Inhibition Selectivity

In Vivo Efficacy of CCT239065 in Mutant BRAF-Driven Xenografts with Defined Therapeutic Window

Oral administration of CCT239065 at 20 mg/kg once daily for 24 days elicits a significant 50% growth inhibition (p<0.05) in V600EBRAF A375M human melanoma xenografts [1]. In contrast, the compound has no effect on the growth of wild-type BRAF or KRAS mutant (SW620) xenografts, confirming on-target selectivity in vivo [2]. A single oral dose of 20 mg/kg suppresses MEK phosphorylation by over 50% in mutant BRAF tumors relative to vehicle, demonstrating robust target engagement [3]. This level of in vivo efficacy, combined with a well-tolerated safety profile (<10% body weight loss over treatment), positions CCT239065 as a reliable tool compound for preclinical efficacy studies in BRAF V600E-dependent models.

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Optimal Use Cases for CCT239065 in Preclinical Oncology Research and Drug Discovery


In Vitro Kinase Selectivity Profiling and Cellular Mechanism-of-Action Studies

CCT239065 is ideally suited for detailed in vitro kinase profiling due to its well-characterized IC50 values against V600EBRAF (13 nM), wild-type BRAF (81 nM), CRAF (12 nM), LCK (6 nM), and SRC (23 nM) [1]. Its high cellular activity (ERK1/2 phosphorylation IC50 = 5 nM in WM266.4 cells) and minimal off-target inhibition at 1 μM (approximately 50× its V600EBRAF IC50) make it a precise tool for dissecting BRAF-dependent signaling pathways without confounding pan-kinase effects .

In Vivo Xenograft Efficacy Studies in BRAF V600E-Driven Tumor Models

With a defined oral dosing regimen (20 mg/kg q.d.) that achieves 50% tumor growth inhibition in A375M melanoma xenografts, CCT239065 serves as a reliable positive control or reference compound for in vivo efficacy studies [2]. Its 71% oral bioavailability and sustained plasma exposure (>100-fold over GI50 for >18 hours) ensure robust target coverage and reproducible pharmacodynamic responses in mutant BRAF models [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Biomarker Validation

The well-defined pharmacokinetic parameters of CCT239065—including oral bioavailability (F=71%), plasma clearance (0.4 mL/hour), and half-life (6.8 hours)—enable precise PK/PD modeling [4]. Researchers can use these data to design dose schedules that maintain plasma concentrations above the cellular GI50, and to correlate drug levels with downstream biomarker modulation (e.g., pMEK, pERK) in tumor and surrogate tissues [5].

Comparative Analysis of Type I vs. Type II BRAF Inhibition

As a prototypical Type II BRAF inhibitor, CCT239065 is an essential comparator for studies contrasting the biochemical and cellular consequences of Type I (e.g., vemurafenib, dabrafenib) versus Type II binding modes [6]. Its ability to bind the inactive DFG-out conformation allows researchers to investigate differences in selectivity, off-rate kinetics, and the propensity for paradoxical pathway activation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT239065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.